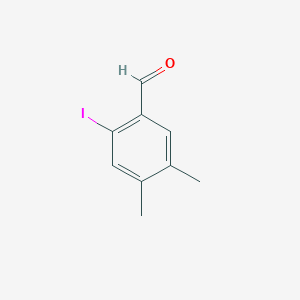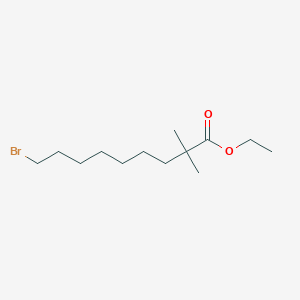
5-Ethynyl-2,2'-bithiophene
Overview
Description
5-Ethynyl-2,2’-bithiophene: is an organic compound that belongs to the family of bithiophenes. Bithiophenes are a class of compounds consisting of two thiophene rings connected by a single bond. The ethynyl group attached to the 5-position of the bithiophene structure imparts unique electronic properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2,2’-bithiophene typically involves the coupling of 5-iodo-2,2’-bithiophene with trimethylsilylacetylene, followed by deprotection to yield the ethynyl derivative . Another method involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper(I) iodide and palladium(II) chloride (PPh3)2 .
Industrial Production Methods: Industrial production methods for 5-Ethynyl-2,2’-bithiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar catalytic processes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2,2’-bithiophene undergoes various chemical reactions, including:
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions to form cyclic structures.
Substitution Reactions: The thiophene rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Coupling Reactions: Copper(I) iodide and palladium(II) chloride (PPh3)2 are commonly used catalysts.
Cycloaddition Reactions: These reactions often require high pressure and specific solvents.
Substitution Reactions: Electrophiles such as halogens or alkyl groups can be used under appropriate conditions.
Major Products:
Coupling Reactions: Larger conjugated systems with extended π-electron delocalization.
Cycloaddition Reactions: Cyclic structures with enhanced stability.
Substitution Reactions: Substituted bithiophene derivatives with varied functional groups.
Scientific Research Applications
Biology: Research on the biological applications of 5-Ethynyl-2,2’-bithiophene is limited. its derivatives may have potential in the development of biologically active molecules.
Medicine: There is limited information on the direct medical applications of 5-Ethynyl-2,2’-bithiophene. its derivatives could be explored for pharmaceutical applications.
Industry: In the industrial sector, 5-Ethynyl-2,2’-bithiophene is used in the development of advanced materials for electronic devices, including solar cells and sensors .
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,2’-bithiophene is primarily related to its electronic properties. The ethynyl group and the conjugated bithiophene structure allow for efficient electron delocalization, making it a valuable component in electronic materials. The molecular targets and pathways involved in its action are related to its ability to participate in π-π interactions and electron transfer processes .
Comparison with Similar Compounds
5-Iodo-2,2’-bithiophene: A precursor in the synthesis of 5-Ethynyl-2,2’-bithiophene.
1,2-Bis(2,2’-bithiophen-5-yl)ethyne: A compound with similar electronic properties but different structural features.
1,4-Bis(2,2’-bithiophen-5-yl)-1,3-butadiyne: Another derivative with extended conjugation.
Uniqueness: 5-Ethynyl-2,2’-bithiophene is unique due to the presence of the ethynyl group, which enhances its electronic properties and makes it suitable for applications in organic electronics and advanced materials .
Properties
IUPAC Name |
2-ethynyl-5-thiophen-2-ylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h1,3-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOAUTVUGMZMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197138 | |
| Record name | 2,2'-Bithiophene, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-21-9 | |
| Record name | 2,2'-Bithiophene, 5-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bithiophene, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)





![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)

![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)


